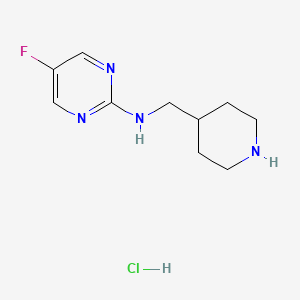![molecular formula C13H9BrO B13970813 5-Bromo-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13970813.png)
5-Bromo-[1,1'-biphenyl]-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-[1,1’-biphenyl]-3-carbaldehyde is an organic compound that belongs to the class of biphenyl derivatives. It is characterized by the presence of a bromine atom at the 5-position and an aldehyde group at the 3-position of the biphenyl structure. This compound is of significant interest in organic synthesis and various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-[1,1’-biphenyl]-3-carbaldehyde typically involves the bromination of [1,1’-biphenyl]-3-carbaldehyde. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced into the biphenyl structure in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of 5-Bromo-[1,1’-biphenyl]-3-carbaldehyde may involve large-scale bromination processes using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 5-Bromo-[1,1’-biphenyl]-3-carboxylic acid
Reduction: 5-Bromo-[1,1’-biphenyl]-3-methanol
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
5-Bromo-[1,1’-biphenyl]-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the manufacture of advanced materials.
Wirkmechanismus
The mechanism of action of 5-Bromo-[1,1’-biphenyl]-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and aldehyde group play crucial roles in its reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Bromo-[1,1’-biphenyl]-2-carbaldehyde
- 5-Bromo-[1,1’-biphenyl]-4-carbaldehyde
- 5-Bromo-2-chlorobiphenyl
Uniqueness
5-Bromo-[1,1’-biphenyl]-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Eigenschaften
Molekularformel |
C13H9BrO |
|---|---|
Molekulargewicht |
261.11 g/mol |
IUPAC-Name |
3-bromo-5-phenylbenzaldehyde |
InChI |
InChI=1S/C13H9BrO/c14-13-7-10(9-15)6-12(8-13)11-4-2-1-3-5-11/h1-9H |
InChI-Schlüssel |
JSSSQGQWQRMPAA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)C=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


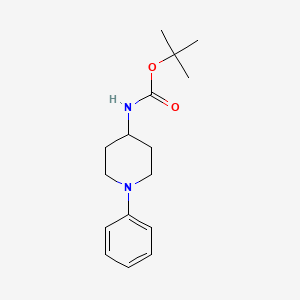
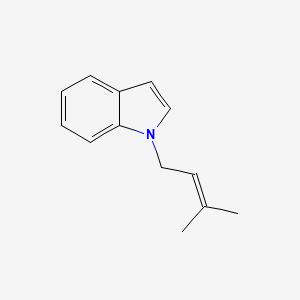
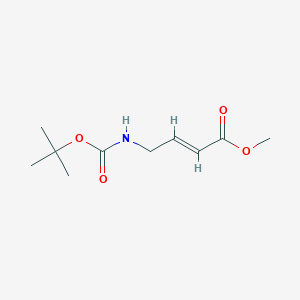
![3-Methyl-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B13970744.png)
![(5-Phenylpyrazolo[1,5-A]pyrimidin-3-YL)boronic acid pinacol ester](/img/structure/B13970750.png)
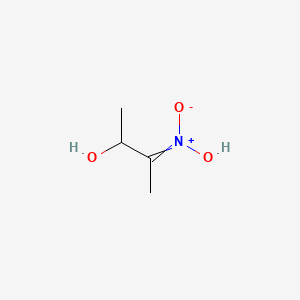
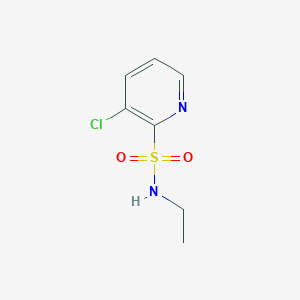
![(2-Benzyl-2-azaspiro[4.5]decan-8-yl)methanol](/img/structure/B13970776.png)
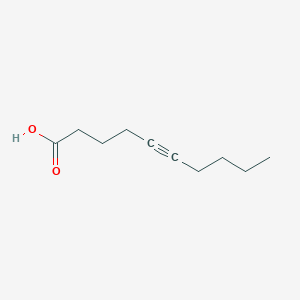
![2-aminopyrido[2,3-d]pyrimidin-7(8H)-one 64](/img/structure/B13970791.png)
![N-{4-[(2-nitrophenyl)amino]phenyl}acetamide](/img/structure/B13970797.png)
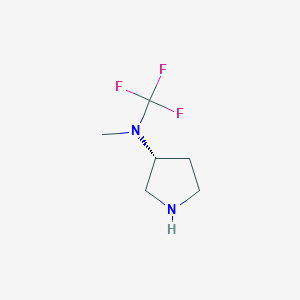
![5,7-dimethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole](/img/structure/B13970805.png)
